(4-Fluoro-3-piperidyl)methanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluoro-3-piperidyl)methanol;hydrochloride is a chemical compound that features a piperidine ring substituted with a fluorine atom and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-piperidyl)methanol;hydrochloride typically involves the introduction of a fluorine atom and a hydroxymethyl group onto a piperidine ring. One common method involves the reaction of 4-piperidone with a fluorinating agent, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as methanol or DMSO and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This may involve the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-piperidyl)methanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding a fluorinated piperidine.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: 4-Fluoro-3-piperidylcarboxylic acid.
Reduction: 4-Fluoropiperidine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
(4-Fluoro-3-piperidyl)methanol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of (4-Fluoro-3-piperidyl)methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
- 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
- (4-Fluoro-3-methylpiperidin-4-yl)methanol hydrochloride .
Uniqueness
(4-Fluoro-3-piperidyl)methanol;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a hydroxymethyl group on the piperidine ring can enhance its reactivity and binding affinity compared to other similar compounds .
Properties
Molecular Formula |
C6H13ClFNO |
---|---|
Molecular Weight |
169.62 g/mol |
IUPAC Name |
(4-fluoropiperidin-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C6H12FNO.ClH/c7-6-1-2-8-3-5(6)4-9;/h5-6,8-9H,1-4H2;1H |
InChI Key |
WGCOQLAIQSHQDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1F)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.